molecular formula C12H14O B13530206 6-Phenylhex-5-en-2-one

6-Phenylhex-5-en-2-one

Cat. No.: B13530206
M. Wt: 174.24 g/mol
InChI Key: FQAGFMVFSPYMEW-UXBLZVDNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Phenylhex-5-en-2-one involves the palladium-catalyzed Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid medium. This reaction is highly regioselective and leads predominantly to branched, arylated products. The choice of ligand is crucial for regiocontrol; for example, using 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand results in branched products, while 1,1’-bis(diphenylphosphino)ferrocene (DPPF) leads to predominantly linear products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Heck reactions using palladium catalysts and aryl bromides. The use of ionic liquids as solvents is favored due to their ability to enhance reaction rates and selectivity while minimizing the need for hazardous organic solvents .

Chemical Reactions Analysis

Types of Reactions

6-Phenylhex-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Phenylhex-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylhex-5-en-2-one in chemical reactions involves the conjugated system of the enone, which allows for various addition and substitution reactions. The carbonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in conjugation with the carbonyl group also facilitates electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylhex-5-en-2-one is unique due to its specific double bond position and the resulting electronic properties, which influence its reactivity and applications in synthesis. Its ability to undergo regioselective Heck arylation makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-6-phenylhex-5-en-2-one

InChI

InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3/b10-6+

InChI Key

FQAGFMVFSPYMEW-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)CC/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=O)CCC=CC1=CC=CC=C1

Origin of Product

United States

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